Dansyl chloride

概述

描述

What is Dansyl chloride?

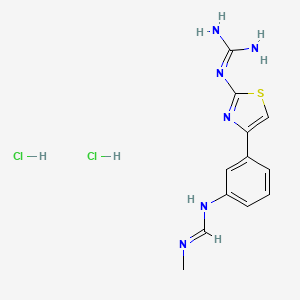

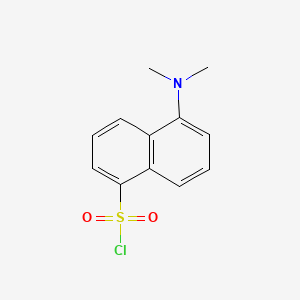

This compound, also known as 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a fluorogenic reagent widely used in scientific research[“][“]. It has a molecular formula of C12H12ClNO2S[“].

In the field of biochemistry, it is primarily used for the detection of protein, N-terminal amino acids, and peptides by reverse phase high performance liquid chromatography (HPLC)[“][“]. It is also used to determine the degree of labeling in proteins such as chymotrypsin and ovalbumin[“][“].

Furthermore, this compound acts as a precursor for the synthesis of other derivatives like dansyl amide[“][“]. It is typically available in the form of a yellow to orange powder[“].

合成分析

How to comprehensively analyze Dansyl chloride?

This compound

This compound is a pre-column derivatization reagent. It plays a crucial role in analytical chemistry, particularly for the analysis of biogenic amines (BAs) in food and beverages[“][“].

Reaction Equation

The synthesis of this compound involves the reaction of dansylamine (Dansyl chloridedimethylamino naphthalene-1-sulfonamide) with thionyl chloride (SOCl₂). The reaction proceeds as follows:

Dansylamine+Thionyl Chloride→Dansyl Chloride+HCl

Reaction Conditions

Reagents: Dansylamine, thionyl chloride

Solvent: Typically anhydrous chloroform or dichloromethane

Temperature: Room temperature or slightly elevated

Reaction Time: A few hours

Precautions: Conduct the reaction under anhydrous conditions due to the sensitivity of dansylamine to moisture[“][“].

Reaction Steps

Dissolve dansylamine in anhydrous chloroform or dichloromethane.

Add thionyl chloride dropwise to the solution.

Stir the mixture at room temperature or slightly elevated temperature.

Isolate the this compound product by extraction and purification.

Reaction Mechanism

The reaction proceeds via nucleophilic substitution. Thionyl chloride acts as the electrophile, replacing the amino group of dansylamine with the sulfonyl chloride group. The resulting this compound is fluorescent and useful for detection in subsequent analyses[“][“].

Safety and Environmental Considerations

Safety: Thionyl chloride is corrosive and toxic. Handle it in a well-ventilated fume hood, wear appropriate protective gear, and avoid skin contact.

Environmental Impact: Proper disposal of thionyl chloride and byproducts is essential. Follow local regulations for hazardous waste disposal[“][“].

分子结构

Dansyl chloride molecular structure analysis guide?

Atomic Arrangement

this compound has the molecular formula C12H12ClNO2S.

Its atomic arrangement consists of the following elements:

Carbon (C)

Hydrogen (H)

Chlorine (Cl)

Nitrogen (N)

Oxygen (O)

Sulfur (S)

Bonding Type

This compound contains various types of chemical bonds:

Covalent bonds: These bonds form between atoms by sharing electrons. Covalent bonds hold the atoms together within the molecule.

Polar bonds: The chlorine atom is more electronegative than the other atoms, resulting in polar covalent bonds.

Geometry

This compound has a planar geometry due to the presence of the naphthalene ring system.

The sulfonyl chloride group (SOCl) is attached to the naphthalene ring, maintaining the planarity.

Electron Cloud Distribution

The naphthalene ring system contributes to the electron cloud distribution.

The π-electron cloud is delocalized across the aromatic rings, resulting in fluorescence upon excitation.

Stereochemistry

This compound does not exhibit stereoisomerism.

The molecule lacks chiral centers or double bonds with restricted rotation.

Resonance Structures

This compound has resonance structures due to the delocalization of π-electrons within the naphthalene ring system.

The resonance forms involve shifting of double bonds and charge distribution.

作用机制

In-depth exploration of Dansyl chloride's mechanism of action

Target of Action this compound primarily acts on amino groups (NH₂) in both aliphatic and aromatic amines. It forms stable sulfonamide adducts with these amino groups[“].

Mode of Action

This compound reacts with the amino group of proteins, enzymes, or other biomolecules.

The reaction involves nucleophilic substitution, where the chlorine atom of this compound replaces the hydrogen atom of the amino group.

The resulting product is a dansylated compound (e.g., dansylated amino acid or peptide).

Result of Action

Formation of stable blue- or blue-green–fluorescent sulfonamide adducts.

Dansylated compounds exhibit fluorescence, making them useful for detection and analysis.

In protein sequencing and amino acid analysis, this compound labels the N-terminal amino acid, allowing subsequent identification[“].

Side Effects

This compound itself is generally considered safe for laboratory use.

However, precautions should be taken to avoid skin contact and inhalation.

No significant adverse effects are associated with its use in standard protocols[“].

Action Environment

This compound’s reactivity is influenced by the solvent and pH.

It is stable in organic solvents (e.g., chloroform, dichloromethane) but unstable in dimethyl sulfoxide (DMSO)[“].

pH affects the rate of reaction; acidic conditions enhance reactivity[“].

物理属性

What are the physical properties of Dansyl chloride?

State

This compound exists as a solid at standard temperature and pressure (STP).

Color and Appearance

This compound appears as a pale yellow to light brown crystalline powder.

Its appearance is solid and typically has a fine, powdery texture[“].

Density

It is generally denser than air due to its solid state.

Melting Point and Boiling Point

The melting point of this compound is approximately 70 °C (158 °F; 343 K)1.

The boiling point is not specified, as this compound tends to decompose before reaching a distinct boiling point[“].

Solubility

This compound is sparingly soluble in water.

It exhibits better solubility in organic solvents such as acetone and ethanol[“].

化学性质

What are the chemical properties of Dansyl chloride?

This compound, features a distinct molecular arrangement that underlies its unique properties and applications[“].The maximum absorption wavelength for this compound is 335 nm, and its maximum emission wavelength is 500 nm[“].

Reactivity

This compound reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green fluorescent sulfonamide adducts. It can also react with secondary amines. This reactivity makes it widely used for modifying amino acids, particularly in protein sequencing and amino acid analysis[“].

Redox Property

This compound does not exhibit significant redox properties. Its primary role lies in labeling and modifying amino acids rather than participating in redox reactions.

Stability

This compound is stable under certain conditions. However, it is unstable in dimethyl sulfoxide (DMSO), which should never be used to prepare solutions of the reagent. Avoid using DMSO for this compound solutions[“].

Toxicity

This compound’s toxicity is relatively low, but as with any chemical, proper handling and precautions are essential. Always follow safety guidelines when working with this compound.

生物化学性质

What are the biochemical properties of Dansyl chloride?

This compound is a fluorogenic reagent with significant biochemical properties[“][“][“].this compound reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue or blue-green fluorescent sulfonamide adducts[“][“][“]. It can also react with secondary amines[“]. It is widely used to modify amino acids, specifically for protein sequencing and amino acid analysis[“][“].

Cellular Effects: The cellular effects of this compound are primarily related to its interaction with proteins and amino acids. It is used to determine the degree of labeling in proteins such as chymotrypsin and ovalbumin[“].

Molecular Mechanism: The molecular mechanism of this compound involves its reaction with free amino groups of peptides and proteins[“]. The bond between the Dansyl group and the N-terminal amino acid is resistant to acid hydrolysis[“]. The resulting Dansyl amino acid is fluorescent under UV light and can be identified by thin-layer chromatography[“].

Time Effect: The reaction of this compound is completed after 20 minutes, and the product is stable for another 10 minutes[“]. Prolonged standing results in a remarkable inhibition of fluorescence[“].

科学研究应用

Dansyl chloride application guide and Best Practices

Protein Labeling and Analysis

This compound is widely used for labeling proteins and peptides. By reacting with primary amino groups, it forms stable sulfonamide adducts that emit fluorescence. Researchers employ dansyl-labeled proteins for protein sequencing, studying protein-protein interactions, and monitoring protein localization within cells[“][”].

Amino Acid Analysis

This compound plays a crucial role in amino acid analysis. It selectively reacts with amino acids, allowing their quantification and identification. This method is essential for understanding protein composition and characterizing complex mixtures[”].

Drug Transport Studies

This compound has been employed to study drug transport mechanisms. By labeling drugs or drug analogs, researchers can track their movement across cell membranes, assess drug uptake, and investigate efflux pumps[”].

Lipid Labeling

Researchers use this compound to label lipids, particularly fatty acids and phospholipids. The labeled lipids aid in studying lipid metabolism, membrane dynamics, and lipid-protein interactions[”].

Neurotransmitter Studies

This compound is useful for studying neurotransmitters. By labeling neurotransmitter analogs, researchers can visualize their distribution, uptake, and release in neuronal tissues. This technique contributes to understanding brain function and disorders[“].

Environmental Monitoring

This compound has applications in environmental monitoring. It can be used to detect and quantify specific amino compounds in water, soil, or air samples. Researchers utilize this method to assess pollution levels and monitor environmental health[“].

Cell Imaging

Dansyl-labeled compounds are valuable for fluorescence microscopy and live-cell imaging. Researchers can track cellular processes, such as endocytosis, vesicle trafficking, and protein localization, using dansyl-based probes[“].

Chemical Sensors

This compound derivatives serve as chemical sensors. By attaching them to specific molecules, researchers create fluorescent probes that respond to changes in pH, metal ions, or other environmental factors. These sensors find applications in analytical chemistry and biosensing[“].

产品比较

Dansyl chloride and Dansylamide: Similarities and Differences of Organic Compounds

Similarities

Chemical Structure Both this compound and Dansylamide are derivatives of sulfonamide[“]. They share a similar core structure, which includes a naphthalene ring attached to a sulfonyl group[“].

Fluorescence Properties Both compounds are known for their fluorescence characteristics[“][“][“]. They produce stable blue or blue-green fluorescent adducts when they react with amino groups[“]. This property makes them extremely useful in various biochemical applications.

Applications in Biochemistry Both this compound and Dansylamide are widely used in biochemistry, particularly in protein sequencing and amino acid analysis[“]. The Dansyl method, which uses this compound, is a sensitive method for identifying amino acids[“]. Similarly, Dansylamide is a frequently used fluorescent agent due to its shifted absorption and emission bands[“].

Reactivity with Amino Groups this compound reacts with the free amino groups of peptides and proteins[“]. Dansylamide, is likely to have similar reactivity given its structural similarity to this compound[“].

Absorption and Emission Characteristics Both this compound and Dansylamide have similar absorption and fluorescence characteristics[“][“]. This means they absorb and emit light at similar wavelengths, which is important for their use as fluorescent agents[“].

Differences

Chemical Structure: this compound is a sulfonyl chloride derivative, while Dansylamide is a sulfonamide derivative[“][“]. This difference in functional groups leads to different reactivity and properties.

Reactivity: this compound reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue or blue-green fluorescent sulfonamide adducts[“]. It can also react with secondary amines[“]. On the other hand, this compound has a different reactivity than this compound due to its different functional groups.[“].

Conformational Space: Dansylamide has been studied for its conformational space, and six conformers of Dansylamide have been identified based on the collective orientations of the N–H and S=O bonds in the –SO2NH2 group, the alignment of this group relative to the naphthalene plane, and the mutual orientation of the –SO2NH2 and –N(CH3)2 groups[“]. The conformational analysis of this compound is different with Dansylamide.

Extinction Coefficient: The extinction coefficient of this compound is important for measuring its concentration in solution[“]. The extinction coefficient of dansylamide is different from this[“].

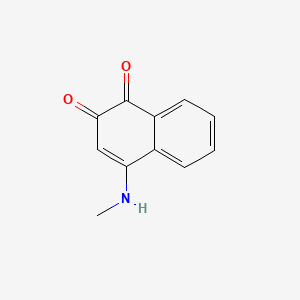

Related Small Molecules

2-Anthracenesulfonyl chloride,Tfax 488, tfp,Bodipy 558/568 C12,2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,Dansyl chloridedioxopyrrolidin-1-yl)oxy)carbonyl)benzoate,7-Hydrazinyl-4-methyl-2H-chromen-2-one,(S)-6-Amino-2-((S)-2-((R)-2-amino-3-methylbutanamido)-4-methylpentanamido)-N-(4-nitrophenyl)hexanamide dihydrochloride,2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl-,2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl-,7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one,Disperse Blue 183,Calcein AM,Light Green SF Yellowish,Fura red

常见问题

Comparison of Dansyl chloride with other related products

What is another name for this compound?

IUPAC Name:this compound(dimethylamino)naphthalene-1-sulfonyl chloride

Alternative Names:this compound this compound(Dimethylamino)naphthalene-1-sulfonyl chloride DNS chloride

Is this compound a fluorescent?

Dansyl-chloride (this compound(dimethylamino)naphthalene-1-sulfonyl chloride) is a highly reactive non-fluorescent reagent that easily reacts with amines, yielding fluorescent derivatives; the reaction is widely used for amino-acids derivatization and many other detection techniques [“].

What is the reaction of this compound?

This compound readily reacts with primary and secondary amino groups of amino acids. It can also react with phenols, thiols and imidazoles less rapidly, and very slowly with alcohols. Therefore, some amino acids can form a few different dansylated derivatives depending on the derivatization conditions[“].

What is this compound derivative?

This compound, also known as Dansyl chloridedimethylamino naphthalene-1-sulfonyl chloride, is a pre-column derivatization reagent. [After the derivatization reaction, the fluorescent derivatives are analyzed using several analytical methods like NMR, IR, UV-vis, and fluorescence microscopy[“].

What is the purpose of this compound?

This compound is widely used to modify amino acids; specifically, protein sequencing and amino acid analysis. This compound may also be denoted DNSC[“].

What does this compound do to peptides?

The this compound reacts with both α- and Σ-amino groups. After derivatization the peptide is acid hydrolyzed releasing free amino acids, amino acids such as lysine and histidine with the dansyl group attached to their side chains, together with the derivatized N-terminal amino acid[“].

What is the solubility of this compound?

This compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. The solubility of this compound in these solvents is approximately 1.6, 10, and 3 mg/ml, respectively. This compound is sparingly soluble in aqueous buffers[“].

未来方向

Dansyl chloride is poised to continue as a vital reagent in lab experiments, particularly in the fields of neurobiology, protein chemistry, mass spectrometry, and automated biochemical analysis.

Neurobiology Research: this compound can be used to study tissue-free amines and amino acids in micro-quantities of tissue, providing valuable information on the biochemistry and electrophysiological activity of identifiable neurons. This application is particularly relevant for advancing our understanding of neural function and disorders (N. Osborne, 1973).

Protein and Peptide Analysis: It remains a key tool in determining the amino acid sequences of small amounts of peptides and proteins, offering fluorescent "handles" for studying these biomolecules in greater detail. This is critical for advancing protein chemistry and molecular biology research (W. Gray, 1967).

Mass Spectrometry Enhancement: The potential of this compound to modify alcohols for detection by fluorescence and LC-MS analysis suggests its expanding role in enhancing mass spectrometry techniques. This could lead to more sensitive and accurate analysis in various fields, including pharmacology and biochemistry (Zhongmei Tang & F. Guengerich, 2010).

Biochemical Studies: Its use as a labeling reagent for the derivatization of amines for high-performance liquid chromatography analysis implies a future in more precise and diverse biochemical studies (Manuel Silva, 2005).

Fluorogenic Labeling: this compound's role in fluorogenic labeling of proteins and enzymes will continue to be significant, particularly in biochemistry and molecular biology, for understanding complex biological processes (T. Takeuchi, 2005).

Automated Analysis Procedures: Its suitability for automation and rapid analysis of a large number of samples makes it a valuable tool in high-throughput screening and large-scale studies, particularly in plant biology and biotechnology (N. Price et al., 1992).

属性

IUPAC Name |

5-(dimethylamino)naphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDXVDYUQZHFPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060543 | |

| Record name | 5-(Dimethylamino)-1-naphthalenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-orange solid; [Merck Index] Orange powder; [Alfa Aesar MSDS] | |

| Record name | Dansyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

605-65-2 | |

| Record name | Dansyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dansyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dansyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonyl chloride, 5-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-(Dimethylamino)-1-naphthalenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-dimethylaminonaphthalene-1-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DANSYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMU9166TJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one](/img/structure/B1669718.png)

![1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-3-[[(3S,5S)-5-[(1E)-3-[(methylsulfonyl)amino]-1-propen-1-yl]-3-pyrrolidinyl]thio]-7-oxo-,(4R,5S,6S)-](/img/structure/B1669725.png)

![N-[4-(1H-imidazol-5-yl)phenyl]-N'-methylmethanimidamide](/img/structure/B1669728.png)